
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained interest in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various biological assays.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its biological effects by binding to the bromodomain of target proteins, thereby inhibiting their activity. Bromodomain-containing proteins are involved in the regulation of gene transcription, and their dysregulation has been linked to various diseases such as cancer, inflammation, and neurological disorders. By targeting these proteins, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has the potential to modulate gene expression and provide therapeutic benefits.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit potent inhibitory activity against various bromodomain-containing proteins, including BRD4, which is involved in the regulation of cell proliferation and survival. In addition, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has shown anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity towards target proteins, which allows for precise modulation of gene expression. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One potential application is the development of novel therapeutics for the treatment of cancer and inflammatory diseases. Another direction is the elucidation of its mechanism of action, which may provide insights into the regulation of gene transcription and the development of new drugs. Additionally, the synthesis of analogs of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may lead to the discovery of more potent and selective inhibitors of bromodomain-containing proteins.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction between 2-bromo-4-methylphenyl isocyanate and 3,5-dimethyl-4-hydroxyisoxazole in the presence of a base. The resulting compound is then treated with chloroformic acid to obtain N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various protein targets such as bromodomain-containing proteins, which play a crucial role in gene transcription and regulation. N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-5-11(10(14)6-7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOXKMIELINTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
![4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5182129.png)
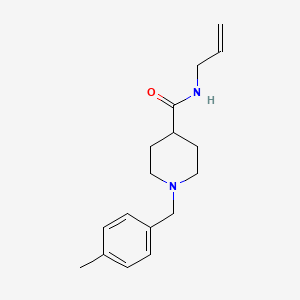
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
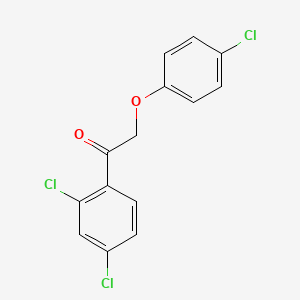
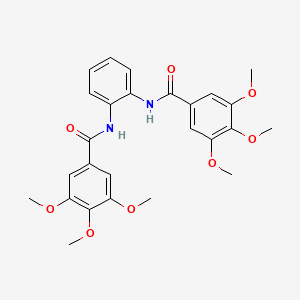
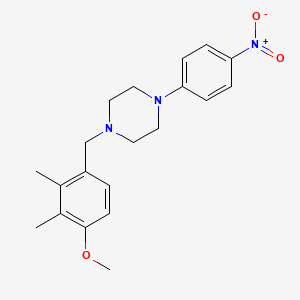
![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
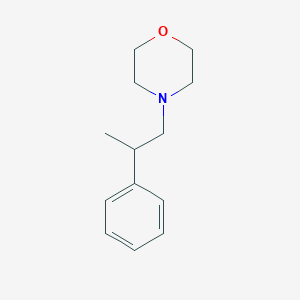
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)